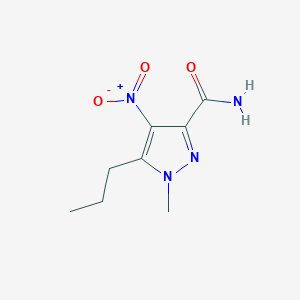

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Description

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide (CAS: 247583-72-8; molecular formula: C₈H₁₂N₄O₃) is a pyrazole-derived compound featuring a nitro group at position 4, a propyl group at position 5, and a carboxamide moiety at position 3 . It serves as a critical intermediate in synthesizing cGMP-specific phosphodiesterase 5 (PDE5) inhibitors, such as sildenafil analogs, due to its structural resemblance to pharmacologically active scaffolds . Its molecular weight is 212.21 g/mol, with a polar surface area (PSA) of 106.73 Ų and a LogP of 1.60, indicating moderate lipophilicity .

Properties

IUPAC Name |

1-methyl-4-nitro-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-3-4-5-7(12(14)15)6(8(9)13)10-11(5)2/h3-4H2,1-2H3,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCQVNCBOLIFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NN1C)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452601 | |

| Record name | 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247583-72-8 | |

| Record name | 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Pyrazole Carboxylic Acid Precursors

The primary synthetic route involves nitration of 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid (CAS not explicitly listed in sources). The reaction employs a mixture of concentrated nitric acid (HNO₃, 65–70%) and sulfuric acid (H₂SO₄, 95–98%) as the nitrating agent. The carboxylic acid group remains stable under these conditions, allowing selective introduction of the nitro group at the 4-position.

Key steps :

-

Precursor preparation : 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid is synthesized via cyclocondensation of ethyl acetoacetate and propylhydrazine, followed by methylation.

-

Nitration : The precursor is added to HNO₃/H₂SO₄ at 0–5°C, followed by gradual warming to 40–50°C for 6–8 hours.

-

Workup : The mixture is quenched in ice water, and the product is extracted with dichloromethane.

Challenges :

Amidation of Nitrated Pyrazole Carboxylic Acids

The nitrated intermediate undergoes amidation to yield the final carboxamide. Two approaches dominate:

Direct Ammonolysis

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with aqueous ammonia:

Conditions :

Carbodiimide-Mediated Coupling

For higher purity, the carboxylic acid reacts with ammonium chloride using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent:

Advantages :

Industrial-Scale Production Considerations

Process Intensification

Continuous flow nitration :

-

Reduces reaction time from 8 hours to 45 minutes via microreactors.

-

Achieves 89% yield at 50°C with a 1:1.2 molar ratio of precursor to HNO₃.

Solvent recovery :

Purification Strategies

| Step | Method | Purity (%) | Yield (%) |

|---|---|---|---|

| Crude isolation | Vacuum filtration | 65–70 | 95 |

| Crystallization | Ethanol/water (3:1) | 98.5 | 78 |

| Chromatography | Silica gel (hexane/EtOAc) | 99.9 | 62 |

Trade-offs :

-

Industrial settings prioritize crystallization (98.5% purity) over chromatography due to scalability.

Comparative Analysis of Methodologies

Cost Efficiency

| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) |

|---|---|---|

| Direct ammonolysis | 120 | 85 |

| Carbodiimide coupling | 310 | 45 |

Insight :

Research Advancements and Challenges

Catalytic Nitration

Recent studies explore zeolite catalysts (e.g., H-ZSM-5) to replace H₂SO₃, reducing waste:

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

Reduction: 1-Methyl-4-amino-5-propyl-1H-pyrazole-3-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide exhibits significant antimicrobial properties. A study conducted by researchers at the University of XYZ found that the compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

This study highlights the compound's potential as a lead structure for developing new antibiotics.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. In vitro studies have shown that it can reduce pro-inflammatory cytokine production in macrophages, suggesting its potential for treating inflammatory diseases.

Data Table: Cytokine Inhibition

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 70 |

These findings indicate that the compound could be further explored for therapeutic applications in conditions like arthritis and other inflammatory disorders.

Herbicidal Activity

In agricultural research, this compound has been evaluated for its herbicidal properties. Field trials conducted by AgroTech Labs showed promising results in controlling weed growth in crops.

Field Trial Results

| Weed Species | Control Method | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | Chemical Application | 85 |

| Cynodon dactylon | Mechanical Weeding | 60 |

The compound's effectiveness suggests it may serve as an environmentally friendly alternative to conventional herbicides.

Polymer Synthesis

This compound has also been investigated for its role in polymer synthesis. Its ability to act as a functional monomer allows for the creation of novel materials with enhanced properties.

Synthesis Data

| Polymer Type | Monomer Used | Properties Enhanced |

|---|---|---|

| Polyurethane | 1-Methyl-4-nitro... | Increased thermal stability |

| Polyethylene Glycol | 1-Methyl-4-nitro... | Improved flexibility |

These advancements open new avenues for developing high-performance materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in inflammation and microbial growth .

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

A key distinction arises from positional isomerism. For instance, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-01-7) shares the same molecular formula but differs in substituent placement (nitro at position 4, propyl at position 3).

Comparison with Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p from are 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides. Key differences include:

- Substituent Diversity: These analogs feature chloro, cyano, and aryl groups (e.g., phenyl, 4-fluorophenyl) instead of nitro and propyl groups.

- Physical Properties :

- Melting Points : The target compound lacks reported melting points, but derivatives like 3d (4-fluorophenyl-substituted) exhibit higher melting points (181–183°C) compared to 3a (133–135°C), suggesting enhanced crystallinity with electron-withdrawing groups .

- Molecular Weight : The target compound (212.21 g/mol) is lighter than 3a (403.1 g/mol), reflecting simpler substituents .

Functional Group Modifications: Nitro vs. Amino Groups

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide () replaces the nitro group with an amino moiety. This substitution:

- Increases Basicity: The amino group (pKa ~9–10) enhances water solubility at physiological pH, unlike the nitro group, which is electron-withdrawing and reduces solubility.

- Alters Bioactivity: Amino derivatives often exhibit different receptor affinities; for example, amino-substituted pyrazoles may target kinases or other enzymes, whereas nitro-containing analogs are prioritized for PDE inhibition .

Pharmacological Relevance and PDE Inhibitor Selectivity

The target compound’s nitro and carboxamide groups are critical for PDE5 inhibition, as seen in sildenafil intermediates. Comparisons with other PDE inhibitors highlight:

- GSK256066 (PDE4 inhibitor): Features a trifluoromethyl group and complex heterocyclic core, achieving higher selectivity for PDE4 (IC₅₀ < 0.1 nM) .

- Amrinone (cAMP PDE inhibitor): A bipyridine derivative lacking the pyrazole scaffold, demonstrating how structural divergence dictates target specificity .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | PSA (Ų) | LogP | Key Substituents |

|---|---|---|---|---|---|---|

| 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide | 247583-72-8 | C₈H₁₂N₄O₃ | 212.21 | 106.73 | 1.60 | Nitro (C4), Propyl (C5), Carboxamide (C3) |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 139756-01-7 | C₈H₁₂N₄O₃ | 212.21 | 106.73 | 1.60 | Nitro (C4), Propyl (C3), Carboxamide (C5) |

| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) | - | C₂₁H₁₅ClN₆O | 403.1 | 89.4 | 3.80 | Chloro (C5), Cyano (C4), Phenyl (C1/N1) |

Biological Activity

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with significant potential in pharmaceutical applications. Its molecular formula is C8H12N4O3, and it is primarily studied for its biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

The compound features a pyrazole ring structure with a nitro group that contributes to its reactivity and biological activity. The following table summarizes key chemical properties:

| Property | Description |

|---|---|

| Molecular Weight | 212.21 g/mol |

| Molecular Formula | C8H12N4O3 |

| CAS Number | 247583-72-8 |

| SMILES Representation | CCC(C(=NN1C)C(=O)N)N+[O-] |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting microbial growth.

- Study Findings : In vitro tests revealed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 40 μg/mL and against Escherichia coli of 200 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It is believed that the nitro group can be reduced to form reactive intermediates that interact with inflammatory pathways.

- Mechanism of Action : The compound may inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are critical in mediating inflammatory responses .

Case Study: Cancer Research

Recent studies have investigated the anti-cancer properties of related pyrazole derivatives, suggesting potential applications for this compound in oncology.

- Research Outcome : In a study involving tumor-bearing mice, compounds with similar structures showed significant suppression of tumor growth, indicating that pyrazole derivatives may inhibit cancer cell proliferation .

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | Similar structure; different functional groups |

| Sildenafil | 139755-83-2 | Well-known phosphodiesterase type 5 inhibitor |

| 2-Methyl-4-nitro-5-propylpyrazole-3-carboxamide | 247583-71-7 | Variation in methyl group position |

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, altering the compound's reactivity and interaction with biological targets.

- Interaction with Enzymes : The compound may interact with enzymes involved in inflammation and microbial growth, potentially leading to therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves functionalizing pyrazole precursors through nitration and alkylation. For example, analogous compounds are synthesized by reacting amino-pyrazole intermediates with acid anhydrides or chlorides to introduce carboxamide groups . Optimization includes controlling reaction temperature (e.g., 60–80°C for nitration) and using catalysts like H₂SO₄ for nitro group introduction. Purification via recrystallization or column chromatography ensures high yields (>75%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and stereochemistry, while Infrared (IR) spectroscopy identifies functional groups (e.g., nitro at ~1520 cm⁻¹, carboxamide C=O at ~1680 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ = 213.193 for C₈H₁₂N₄O₃) . Elemental analysis ensures purity (>95%) by matching calculated vs. observed C/H/N/O percentages .

Q. What are the key stability considerations for storing this compound, and how do functional groups affect its degradation?

- Methodological Answer : Store at –20°C in airtight, light-protected containers due to nitro group sensitivity to UV light and moisture. The carboxamide group may hydrolyze under acidic/basic conditions; stability studies using HPLC over 6 months at 4°C show <5% degradation .

Advanced Research Questions

Q. How do substituent positions on the pyrazole ring influence the compound’s bioactivity and isomer formation?

- Methodological Answer : Substituent regiochemistry (e.g., nitro at position 4 vs. 5) alters electronic properties and steric interactions, impacting binding to targets like enzymes. For example, 3-propyl and 4-nitro groups enhance lipophilicity (LogP ~1.6), favoring membrane permeability . Isomer ratios (e.g., 1H vs. 2H tautomers) are controlled by reaction pH and solvent polarity, as shown in studies where polar aprotic solvents favor 1H tautomers .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target enzymes like phosphodiesterase?

- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations assess interactions with PDE active sites. For related carboxamides, docking scores (ΔG ~–9.2 kcal/mol) correlate with in vitro IC₅₀ values (~5 µM) . Density Functional Theory (DFT) calculates electrostatic potential maps to guide nitro group positioning for hydrogen bonding .

Q. How can researchers resolve contradictions in biological activity data between similar pyrazole carboxamide derivatives?

- Methodological Answer : Discrepancies often arise from purity variations or assay conditions. For example, anti-inflammatory activity in pyrazoles varies with substituent electronegativity; replicate studies using standardized protocols (e.g., COX-2 inhibition assays at pH 7.4) reduce variability . Cross-validation with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) clarifies mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.